2-Thiophene-3,4,5-d3-carboxaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4OS |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3,4,5-trideuteriothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D |
InChI Key |
CNUDBTRUORMMPA-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(SC(=C1[2H])C=O)[2H] |
Canonical SMILES |
C1=CSC(=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 2 Thiophene 3,4,5 D3 Carboxaldehyde
Deuterium (B1214612) Incorporation Techniques in Organic Synthesis
The introduction of deuterium into organic scaffolds can be achieved through various synthetic methods. Among the most direct and efficient are hydrogen/deuterium (H/D) exchange reactions, which replace specific C-H bonds with C-D bonds. mdpi.com These reactions can be mediated by catalysts or promoted by other means, such as light.
Hydrogen/Deuterium Exchange (H/D) Reactions for Thiophenes and Aldehydes
Direct H/D exchange is a highly desirable method for preparing deuterium-labeled molecules as it often eliminates the need for multi-step syntheses starting from expensive deuterated precursors. osti.govrsc.org Over the past decades, significant progress has been made in developing catalytic systems that can selectively activate C-H bonds for deuteration in both aromatic heterocycles like thiophene (B33073) and functional groups like aldehydes.
Transition metal complexes are powerful tools for facilitating H/D exchange reactions. rsc.org Metals such as silver, iridium, and platinum have been shown to effectively catalyze the deuteration of various organic substrates, including thiophene derivatives, often with high regioselectivity. osti.govrsc.org
Silver catalysis has emerged as a practical and effective method for the site-selective deuteration of five-membered aromatic heterocycles, including thiophene. nih.gov These methods often operate without the need for directing groups, which are typically required to guide the metal catalyst to a specific C-H bond. rsc.orgberkeley.edu
Researchers have developed catalytic systems based on silver salts, such as silver carbonate (Ag₂CO₃), combined with phosphine (B1218219) ligands. osti.govnih.gov These catalysts can activate the C-H bonds of the thiophene ring, enabling deuterium incorporation using readily available deuterium sources like deuterated methanol (B129727) (CH₃OD) or deuterium oxide (D₂O). rsc.orgnih.gov The reactions are often performed under relatively mild conditions and can tolerate a wide range of functional groups. nih.govrsc.org
A key advantage of silver-catalyzed systems is their ability to deuterate the β-positions (C3 and C4) of the thiophene ring, particularly when the more reactive α-positions (C2 and C5) are blocked. osti.govrsc.org This is significant for synthesizing compounds like 2-Thiophene-3,4,5-d3-carboxaldehyde, which requires deuteration at positions 3, 4, and 5. By selecting α-substituted thiophenes, high levels of deuterium incorporation (from 88% to 97%) can be achieved at the β-positions. rsc.org Furthermore, this methodology has been successfully applied to the direct deuteration of complex thiophene derivatives and monomers used in functional materials. osti.govrsc.org The process is believed to involve the cleavage of the C-H bond promoted by the phosphine-ligated silver salt, followed by an H/D exchange with the deuterium source. osti.gov
| Substrate (Thiophene Derivative) | Catalyst System | Deuterium Source | Conditions | Deuterium Incorporation | Reference |
| 2-Methylthiophene | Ag₂CO₃ / PPh₃ | CH₃OD | 40°C, 8 h | Moderate | nih.gov |
| α-Substituted Thiophenes | Ag₂CO₃ / MePhos | D₂O | 100°C | 88% - 97% | rsc.org |
| 2,5-Dibromo-3-hexylthiophene | Ag₂CO₃ / MePhos | D₂O | 100°C | High | osti.gov |
| Thiophenes with unprotected amines | Ag₂CO₃ / JohnPhos | CH₃OD | 80°C, 48 h | High | nih.gov |
Iridium complexes have also been established as highly effective catalysts for H/D exchange reactions. rsc.org These catalysts can achieve selective deuteration of various heterocycles. acs.org For instance, iridium(I) catalysts bearing N-heterocyclic carbene (NHC) and phosphine ligands have been used for the selective C2 deuteration of indoles and related heterocycles. acs.org While less specific detail is available for this compound itself, the principles of iridium-catalyzed C-H activation are broadly applicable. nih.gov Iridium-catalyzed borylation of thiophenes, followed by subsequent reactions, also represents a versatile strategy for functionalization. nih.gov
Platinum-based catalysts, such as platinum(II) complexes, are also competent in activating aromatic C-H bonds for H/D exchange with deuterium oxide under mild conditions. acs.org Historically, platinum catalysts have been used for the exchange of aromatic compounds with D₂O. acs.org While early examples often required harsh conditions, modern advancements have led to milder and more selective protocols. acs.orgnih.gov The combination of palladium and platinum catalysts can even allow for tunable selectivity, with platinum often favoring deuteration at aromatic positions. youtube.com
To circumvent the use of often expensive and toxic heavy metals, metal-free deuteration strategies have been developed. These methods provide alternative pathways for isotopic labeling, often under very mild reaction conditions.
A prominent metal-free method for synthesizing C1-deuterated aldehydes involves the use of visible-light photoredox catalysis. organic-chemistry.orgacs.orgnih.gov This technique utilizes an organic photocatalyst, such as an acridine-based catalyst, to promote the decarboxylation of α-oxo carboxylic acids in the presence of D₂O. organic-chemistry.orgacs.org
The process is initiated by the excitation of the photocatalyst with visible light. The excited catalyst then engages in a single-electron transfer with the α-oxo carboxylic acid, leading to the formation of an acyl radical after the loss of carbon dioxide. organic-chemistry.org This acyl radical then undergoes a hydrogen atom transfer (HAT) with a thiol co-catalyst that has been deuterated by D₂O, resulting in the final C1-deuterated aldehyde. acs.org This method is notable for its mild, ambient temperature conditions and its avoidance of stoichiometric reductants or oxidants. acs.orgacs.org It demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on aromatic and aliphatic substrates, and achieves high yields (up to 92%) with excellent levels of deuterium incorporation (91–97%). organic-chemistry.orgacs.orgnih.gov This approach provides a direct and efficient pathway to the deuterated aldehyde moiety required for this compound. researchgate.net
| α-Oxo Carboxylic Acid Substrate | Catalyst System | Deuterium Source | Conditions | Yield of C1-Deuterated Aldehyde | D-Incorporation | Reference |
| Various Aromatic & Aliphatic | Acridine-based photocatalyst / Thiol | D₂O | Visible light, Ambient temp. | Up to 92% | 91-97% | organic-chemistry.orgacs.org |
Metal-Free Deuteration Approaches
Radical H/D Exchange Approaches for Formyl Groups
Direct hydrogen/deuterium (H/D) exchange at the formyl group offers the most straightforward route to C-1 deuterated aldehydes. Traditional methods often involve multi-step reduction and oxidation sequences with expensive deuterated reagents. However, modern catalytic radical H/D exchange approaches provide a more direct and efficient alternative.
A prominent strategy involves photoredox catalysis, which utilizes visible light to mediate a neutral radical process. nih.govnih.gov This method can selectively deuterate the formyl group of both aromatic and aliphatic aldehydes with high levels of deuterium incorporation (>90%) using D₂O as an inexpensive deuterium source. nih.govnih.govrsc.org The mechanism typically involves a photocatalyst generating a triplet excited state that abstracts the formyl hydrogen atom, creating a reactive acyl radical. nih.gov This radical then abstracts a deuterium atom from a deuterated thiol, which acts as the deuterium source in the catalytic cycle, to yield the deuterated aldehyde. nih.gov
Another approach employs transition metal catalysis. Iridium-based catalysts, for instance, have been specifically designed to favor formyl C-H activation over aromatic C-H activation, allowing for the formyl-selective deuterium labeling of aromatic aldehydes under mild conditions. researchgate.net Mesoionic carbenes (MICs) have also been shown to catalyze the H/D exchange of formyl groups on aryl, alkenyl, and alkyl aldehydes, using deuterated methanol as the deuterium source. osti.gov These methods are powerful because they can achieve high specificity for the formyl position, leaving other C-H bonds, such as those on the aromatic ring, intact. nih.gov
| Catalytic System | Deuterium Source | Key Features | Selectivity |
| Photoredox/Thiol | D₂O | Mild, general method; high efficiency and functional group tolerance. nih.govrsc.org | Formyl-selective; no deuteration on the aromatic ring. nih.gov |
| Iridium Complex | D₂ | Direct catalytic method under mild conditions. researchgate.net | Formyl-selective over aromatic C-H bonds. researchgate.net |
| Mesoionic Carbene (MIC) | CD₃OD | Avoids costly transition metals; broad substrate scope. osti.gov | High selectivity for the formyl group. osti.gov |
Base-Mediated Deuteration Techniques
Base-mediated deuteration provides a cost-effective and step-economical strategy for introducing deuterium into organic molecules. acs.org This approach hinges on the abstraction of an acidic proton by a base, followed by quenching with a deuterium source. In the context of thiophene, the protons at the α-positions (C2 and C5) are significantly more acidic than those at the β-positions (C3 and C4) and are thus more susceptible to base-mediated H/D exchange.
A general protocol involves using a base in the presence of a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), which serves as the deuterium source. acs.org The mechanism involves the base abstracting the most acidic proton from the substrate, generating a carbanion that then undergoes proton exchange with the deuterated solvent. acs.org The electronic nature of the substituents on the thiophene ring plays a critical role in controlling the rate and extent of deuteration. acs.org
While strong bases like organolithium reagents or magnesium amides (e.g., TMPMgCl·LiCl) can deprotonate specific sites on the thiophene ring for subsequent functionalization, milder basic conditions can be used for H/D exchange. nih.gov For example, hydrolysis steps in synthetic sequences, such as those described in patents for 2-thiophenecarboxaldehyde synthesis, could be adapted for deuteration by using D₂O and a base like sodium hydroxide. google.comgoogle.com
Step-by-Step Construction from Deuterated Reagents
An alternative to direct H/D exchange on a final molecule is to construct the target compound from pre-deuterated building blocks. This method is often part of a multi-step synthesis but offers excellent control over the specific location of the deuterium labels. rsc.orgnih.gov For the synthesis of this compound, a logical approach would be to start with a thiophene ring that is already deuterated at the 3, 4, and 5 positions.
A plausible synthetic route would begin with a fully deuterated thiophene, thiophene-d4 (B1597329). Thiophene-d4 can be synthesized or is commercially available. The next step would be to introduce the aldehyde functional group selectively at the 2-position. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles like thiophene. wikipedia.org
Synthetic Scheme:
Start with Thiophene-d4: Obtain or synthesize thiophene fully labeled with deuterium.
Vilsmeier-Haack Formylation: React thiophene-d4 with a Vilsmeier reagent (typically formed from N,N-dimethylformamide and phosphoryl chloride). This electrophilic substitution reaction occurs preferentially at the α-position (C2) of the thiophene ring.
Workup: Hydrolysis of the resulting iminium salt intermediate yields the desired product, this compound, with the deuterium atoms undisturbed on the ring and a proton on the newly introduced formyl group.
This bottom-up strategy ensures high isotopic purity at the desired positions, circumventing potential issues with incomplete exchange or non-specific labeling that can occur with direct H/D exchange methods.
Scalable Synthesis and Industrial Relevance of Deuterated Heterocycles
The demand for scalable and robust methods for synthesizing deuterated compounds has grown significantly, driven primarily by the pharmaceutical and materials science industries. nih.gov In pharmaceuticals, selective deuteration can favorably alter a drug's metabolic profile, often by slowing down metabolism mediated by enzymes like aldehyde oxidase (AO) or cytochrome P450s, which can lead to improved pharmacokinetic properties. nih.govacs.org
Methodologies that are reliable, robust, and scalable are essential for industrial applications. nih.gov A notable development is the use of a nanostructured iron catalyst, prepared from cellulose (B213188) and iron salts, which permits the selective deuteration of various (hetero)arenes using inexpensive D₂O. This method has been successfully demonstrated on a kilogram scale, highlighting its industrial viability. nih.gov Similarly, certain photoredox methods for formyl-selective deuteration have been shown to be highly efficient and scalable. rsc.org
The industrial relevance for deuterated thiophenes extends beyond pharmaceuticals. Thiophene-based monomers are crucial for producing polythiophenes, which are important photoelectronic materials. osti.govmdpi.com Direct deuteration of these monomers provides an efficient alternative to lengthy multi-step syntheses that start from expensive deuterated materials, facilitating the development of novel functional materials with enhanced properties. osti.govresearchgate.net
| Scalable Method | Catalyst System | Application Area | Key Advantage |
| Hetero)arene Deuteration | Nanostructured Iron | Pharmaceuticals, Agrochemicals | Kilogram-scale synthesis, uses inexpensive D₂O. nih.gov |
| Formyl-selective H/D Exchange | Photoredox/Thiol | Medicinal Chemistry | High efficiency, broad scope, practical for late-stage modification. rsc.org |
| Direct Monomer Deuteration | Silver Carbonate | Materials Science (Polythiophenes) | Eliminates multi-step synthesis from expensive starting materials. osti.govresearchgate.net |
Site-Selective Deuteration in Thiophene Systems
Achieving the specific isotopic labeling pattern of this compound requires precise control over the regiochemistry of the deuteration process on both the thiophene ring and the formyl group.
Regiochemical Control in Thiophene Ring Deuteration
The regioselectivity of H/D exchange on the thiophene ring is governed by the inherent electronic properties of the heterocycle and can be directed by catalysts or blocking groups. The C-H bonds at the α-positions (C2, C5) are more acidic and generally more reactive towards electrophilic substitution and deprotonation than the C-H bonds at the β-positions (C3, C4). osti.govnih.gov
Consequently, many H/D exchange reactions will preferentially deuterate the α-positions. However, specific catalytic systems have been developed to override this natural preference. For example, a silver-catalyzed H/D exchange reaction using D₂O can selectively introduce deuterium at the β-positions of thiophene rings, provided the α-positions are already substituted (blocked). rsc.orgrsc.org If an α-position is available, deuteration occurs there with high selectivity. osti.govnih.gov This method is tolerant of various functional groups, including halogens and carbonyls. rsc.orgosti.gov
| Thiophene Substrate | Catalyst System | Observed Deuteration Site(s) | Reference |
| 2-Methylthiophene | Ag₂CO₃ / PPh₃ | C5 (α-position) | nih.gov |
| 2,5-Diphenylthiophene | Ag₂CO₃ / MePhos | C3, C4 (β-positions) | rsc.org |
| 2-Bromothiophene | Ag₂CO₃ / Ligand | All available ring positions (C3, C4, C5) | osti.gov |
| Thiophenes with ester, benzoyl, amide | Ag₂CO₃ / Ligand | C5 (α-position) | nih.gov |
This demonstrates that by choosing a substrate with the appropriate substitution pattern, one can direct deuterium incorporation to the desired positions on the thiophene ring.
Formyl Group Deuteration Specificity
While methods exist to deuterate the thiophene ring, other techniques are required for specific deuteration of the formyl group, ideally without affecting the ring protons. The radical and transition-metal-catalyzed H/D exchange methods discussed previously (Section 1.1.1.2.2) excel in this regard.
Photoredox-mediated radical H/D exchange is particularly noteworthy for its high specificity. It enables the direct H/D exchange of the formyl proton on aromatic aldehydes without causing deuteration on the aromatic ring itself. nih.gov Similarly, iridium-catalyzed systems have been developed specifically for formyl-selective labeling, demonstrating the ability to differentiate between the formyl C-H bond and the aromatic C-H bonds of the thiophene ring. researchgate.net
This specificity is crucial. A method like the silver-catalyzed ring deuteration is tolerant of a carbonyl group, meaning it doesn't react with it, but it does not actively deuterate the formyl proton. osti.gov In contrast, the radical-based methods are designed to activate the formyl C-H bond exclusively. Therefore, to synthesize an isotopologue like 2-formyl-d1-thiophene, one would employ these formyl-specific techniques. The synthesis of the title compound, this compound, relies on methods that deuterate the ring while leaving the formyl group protonated, such as the step-by-step construction from thiophene-d4.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For deuterated compounds like 2-Thiophene-3,4,5-d3-carboxaldehyde, specific NMR methodologies are employed to gain detailed insights into the extent and location of deuterium (B1214612) incorporation, as well as its influence on the magnetic environment of other nuclei.
Deuterium (²H) NMR Spectroscopy for Deuteration Assessment and Site-Specific Analysis
Deuterium (²H) NMR spectroscopy is a direct and powerful method for verifying the successful incorporation of deuterium into a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei, which have a spin of 1. wikipedia.org For this compound, a strong signal in the ²H NMR spectrum would confirm the presence of deuterium at the 3, 4, and 5-positions of the thiophene (B33073) ring. wikipedia.org The chemical shift in ²H NMR is similar to that in ¹H NMR, although the resolution is typically lower. wikipedia.org
The quadrupolar nature of the deuterium nucleus makes its NMR signals sensitive to the local electronic environment and molecular motion. wikipedia.org In the solid state, the quadrupolar splitting observed in the ²H NMR spectrum can provide valuable information about the orientation and dynamics of the C-D bonds. wikipedia.org This technique is particularly informative for studying partially ordered systems. wikipedia.org
A key advantage of ²H NMR is the ability to use non-deuterated solvents for the analysis, which can simplify sample preparation. sigmaaldrich.com However, due to the low natural abundance of deuterium (0.016%), samples must typically be enriched to obtain a sufficiently strong signal. wikipedia.org
Proton (¹H) NMR Analysis for Residual Hydrogen and Deuterium Incorporation Quantification
While ²H NMR directly observes the deuterium atoms, Proton (¹H) NMR spectroscopy is crucial for determining the percentage of deuterium incorporation by quantifying the residual protons at the labeled sites. nih.govresearchgate.net In the ¹H NMR spectrum of a successfully deuterated this compound sample, the signals corresponding to the protons at positions 3, 4, and 5 of the thiophene ring would be significantly diminished or absent.
The degree of deuteration can be calculated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a signal from a non-deuterated position within the molecule, such as the aldehyde proton or an internal standard. rsc.org For instance, the aldehyde proton signal of 2-thiophenecarboxaldehyde typically appears between 9 and 10 ppm. khanacademy.org
It is important to note that while ¹H NMR is a valuable tool, it can be challenging to accurately quantify low levels of residual protons in highly deuterated compounds due to the weak signal intensity. sigmaaldrich.com
Carbon-13 (¹³C) NMR Spectroscopy for Isotopic Effects on Chemical Shifts
The introduction of deuterium into a molecule induces small but measurable changes in the chemical shifts of neighboring carbon atoms, an effect known as the deuterium isotope effect. huji.ac.ilrsc.org These isotopic shifts in Carbon-13 (¹³C) NMR spectroscopy can provide further confirmation of deuteration and offer insights into the electronic structure of the molecule.
The replacement of a hydrogen atom with a deuterium atom typically causes an upfield shift (a shift to lower ppm values) in the resonance of the directly attached carbon (a one-bond isotope effect, ¹ΔC(D)) and smaller shifts for carbons further away (two-bond, ²ΔC(D), and three-bond, ³ΔC(D), isotope effects). huji.ac.ilnih.gov For this compound, the signals for C3, C4, and C5 would be expected to show these upfield shifts. The magnitude of these shifts can be correlated with factors such as hybridization and bond strength. nih.gov
Quantitative analysis of the different isotopologues can be achieved by decoupling both proton and deuterium nuclei, allowing for the resolution of distinct ¹³C resonances based on the isotopic shifts and the degree of deuteration at neighboring sites. nih.gov
Table 1: Expected ¹³C NMR Data for Thiophene and its Derivatives
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Aldehyde C (ppm) |
| Thiophene | ~125 | ~127 | ~127 | ~125 | - |
| 2-Thiophenecarboxaldehyde | ~144.0 | ~135.2 | ~128.4 | ~136.5 | ~183.1 |
| This compound | ~144.0 | Shifted upfield | Shifted upfield | Shifted upfield | ~183.1 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The data for 2-Thiophenecarboxaldehyde is based on reported values. rsc.org The shifts for the deuterated compound are predicted based on known isotope effects.
Solid-State NMR for Molecular Order and Dynamics
Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure, packing, and dynamics of molecules in the solid phase. acs.org For this compound, solid-state ²H NMR can be used to study the dynamics of the deuterated thiophene ring, such as rotational motions. acs.org The lineshape of the ²H NMR spectrum is highly sensitive to molecular motion, allowing for the characterization of dynamic processes over a wide range of timescales. acs.orgresearchgate.net
Furthermore, solid-state ¹³C NMR can be employed to investigate the molecular order and orientation. nih.gov Techniques like 2D PITANSEMA (Polarization Inversion with Twisting Angle and Nutation for Spin Exchange at the Magic Angle) can resolve overlapping ¹³C signals and provide information on chemical shift values and dipolar couplings, which are related to the orientational order parameter. nih.gov Studies on thiophene-based liquid crystals have shown that the thiophene ring can exhibit a higher order parameter compared to phenyl rings in the same molecule. nih.gov
Chiral Liquid Crystal Matrices in NMR Studies
NMR spectroscopy in the presence of chiral liquid crystals (CLCs) is a powerful technique for the analysis of enantiomers. researchgate.netsci-hub.se While this compound itself is not chiral, this technique is relevant for the broader class of deuterated thiophene derivatives that may possess stereogenic centers. When a chiral solute is dissolved in a CLC, the two enantiomers experience different orienting effects, leading to separate signals in the NMR spectrum. researchgate.net This allows for the determination of enantiomeric excess. sci-hub.se
The use of weakly orienting chiral liquid crystals, such as poly-γ-benzyl-L-glutamate (PBLG) dissolved in an organic solvent, has been developed to simplify the often complex spectra obtained in such media. researchgate.net Both ¹H and heteronuclear NMR techniques can be utilized in conjunction with CLCs to achieve enantiomeric discrimination. sci-hub.se
Mass Spectrometry (MS) for Isotopic Analysis
Mass spectrometry is an essential tool for confirming the molecular weight of a compound and for determining the level of isotopic enrichment. nih.govrsc.org For this compound, the molecular ion peak in the mass spectrum will be shifted by +3 mass units compared to its non-deuterated counterpart, 2-thiophenecarboxaldehyde (molecular weight approximately 112.15 g/mol ). nih.gov
High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between different isotopologues (molecules that differ only in their isotopic composition) with high accuracy. nih.gov By analyzing the isotopic distribution of the molecular ion peak, the percentage of deuterium incorporation can be precisely calculated. nih.govrsc.org This involves comparing the relative abundances of the ions corresponding to the fully deuterated species and any partially deuterated or non-deuterated molecules present in the sample. nih.gov
Techniques such as electrospray ionization (ESI)-HRMS are highly sensitive and require very small amounts of sample, making them ideal for the rapid characterization of isotopic purity. nih.gov
Quantification of Deuterium Incorporation using Isotopic Mass Distribution Analysis
Determining the level of deuterium incorporation is critical for validating the synthesis of isotopically labeled compounds. High-Resolution Mass Spectrometry (HRMS) is a primary technique for this purpose, offering the precision needed to resolve and quantify the isotopic distribution of the target molecule. rsc.org
The process involves analyzing the full-scan mass spectrum and integrating the ion signals corresponding to the different isotopologues. rsc.org For this compound, the molecular weight increases with each incorporated deuterium atom. The natural abundance of isotopes like ¹³C and ³⁴S also contributes to the isotopic pattern. nih.gov By comparing the observed isotopic distribution to the theoretical distribution for a given level of deuteration, the isotopic enrichment can be accurately calculated. rsc.orgnih.gov
For instance, the mass spectrum of a sample would show a cluster of peaks. The peak corresponding to the molecule with no deuterium (M+0) would be minimal in a highly enriched sample. The main peak would correspond to the d3 species (M+3), with smaller peaks for d1 (M+1) and d2 (M+2) species representing incomplete deuteration. The relative intensities of these peaks allow for the calculation of the average deuterium incorporation.
Table 1: Illustrative Isotopic Mass Distribution for a Hypothetical Sample of this compound This table is for illustrative purposes and does not represent actual experimental data.
| Isotopologue | Description | Theoretical Mass (Da) | Observed Relative Intensity (%) | Calculated Purity (%) |
|---|---|---|---|---|
| C₅H₄OS | Unlabeled | 112.00 | 0.5 | 0.5 |
| C₅H₃DOS | d1-species | 113.01 | 1.5 | 1.5 |
| C₅H₂D₂OS | d2-species | 114.01 | 3.0 | 3.0 |
Advanced MS Methods for Deuterated Compound Characterization
Beyond basic mass determination, advanced mass spectrometry methods are essential for the comprehensive characterization of deuterated compounds like this compound.
High-Resolution Mass Spectrometry (HRMS): This is crucial for accurately determining the elemental composition. The mass difference between a ¹³C isotope (1.003 Da) and a deuterium substitution (1.006 Da) is very small. nih.gov HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, provide the necessary resolving power to distinguish between these and other potential isobaric interferences, ensuring unambiguous identification and accurate quantification of deuteration levels. rsc.org
Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting the molecule and analyzing the resulting product ions. By comparing the fragmentation pattern of the deuterated compound to its unlabeled counterpart, the location of the deuterium labels can be confirmed. For example, fragmentation of this compound would produce fragments retaining the deuterated thiophene ring, confirming the position of the labels.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with deuterium significantly alters these vibrational frequencies due to the increased mass of deuterium. ajchem-a.comyoutube.com
Analysis of Vibrational Modes and Band Assignments in Deuterated Aldehydes and Thiophenes
The vibrational spectrum of 2-thiophenecarboxaldehyde has been well-characterized. nih.govnist.govchemicalbook.com Key vibrational modes include C-H stretching, C=C ring stretching, C-S stretching, and the characteristic C=O stretching of the aldehyde group. iosrjournals.org
Upon deuteration at the 3, 4, and 5 positions of the thiophene ring, the most significant changes are expected for the vibrational modes involving the C-D bonds.
C-D Stretching: The C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are expected to shift to a significantly lower frequency, approximately in the 2250-2100 cm⁻¹ range. This is based on the principle that the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. youtube.com
C-D Bending: The C-H in-plane and out-of-plane bending vibrations will also shift to lower wavenumbers upon deuteration. For example, studies on deuterated acetaldehyde (B116499) (CH₃CDO) show that modes involving the C-D bond, like C-D rocking, appear at lower frequencies compared to their C-H counterparts. cdnsciencepub.com
Ring Vibrations: The vibrational modes of the thiophene ring itself will also be affected, though to a lesser extent than the direct C-H/C-D vibrations. These shifts can provide detailed information about the coupling between different vibrational modes within the molecule. cdnsciencepub.com
Table 2: Comparison of Selected Vibrational Frequencies (cm⁻¹) for 2-Thiophenecarboxaldehyde and Predicted Shifts for this compound Predicted values are estimations based on general isotopic effects and may differ from experimental results.
| Vibrational Mode | 2-Thiophenecarboxaldehyde (Experimental, approx.) iosrjournals.orgresearchgate.net | This compound (Predicted) |
|---|---|---|
| Aromatic C-H Stretch | 3100 | ~2250 (C-D Stretch) |
| Aldehyde C-H Stretch | 2850 | 2850 (unaffected) |
| Carbonyl C=O Stretch | 1660 | ~1655 (minor shift) |
| Thiophene Ring C=C Stretch | 1528, 1413 | 1520, 1400 (minor shifts) |
Probing Electronic Structure Distortion upon Deuterium Substitution
This effect is experimentally observed through the shifts in vibrational frequencies in IR and Raman spectra. ajchem-a.com By combining experimental spectroscopy with computational methods like Density Functional Theory (DFT), these frequency shifts can be accurately modeled. iosrjournals.orgrsc.org Such calculations help to confirm band assignments and provide a deeper understanding of how isotopic substitution affects the force constants of the bonds, which are directly related to the electronic structure. rsc.org
Microwave Spectroscopy for Gas-Phase Structure and Conformation
Microwave spectroscopy is an exceptionally precise technique for determining the gas-phase structure of molecules. It measures the absorption of microwave radiation corresponding to transitions between rotational energy levels. The moments of inertia, and thus the rotational constants (A, B, C), can be determined with very high accuracy. aip.orgarizona.edu
By measuring the microwave spectra of the normal isotopologue (2-thiophenecarboxaldehyde) and its deuterated species (like this compound), a complete and unambiguous determination of the molecular geometry can be achieved. aip.orgnih.gov The change in mass upon isotopic substitution alters the molecule's moments of inertia in a predictable way. This data allows for the calculation of atomic coordinates within the molecule's principal axis system using Kraitchman's equations, leading to a precise substitution structure (rₛ). nih.gov
Studies on thiophene and its various deuterated forms have successfully used this method to determine all 8 geometrical parameters of the thiophene ring with high precision. aip.orgnih.gov A similar approach applied to this compound would yield precise bond lengths and angles for the entire molecule in the gas phase, providing definitive information about its structure and the conformation of the aldehyde group relative to the ring.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Thiophenecarboxaldehyde |
| Acetaldehyde |
| 2-Thiophene carboxylic acid |
Determination of Molecular Structures and Conformational Isomers
The molecular structure of this compound is defined by the bonding of a deuterated thiophene ring to a carboxaldehyde group. A key structural feature is the existence of conformational isomers, which arise from the rotation of the carboxaldehyde group around the C-C single bond connecting it to the thiophene ring. This rotation gives rise to two stable planar conformers: the O-S cis and O-S trans forms. In the cis conformer, the oxygen atom of the aldehyde is oriented towards the sulfur atom of the thiophene ring, while in the trans conformer, it is directed away.
The determination of which conformer is more stable and the precise geometric parameters of each are achieved through high-resolution microwave spectroscopy. By analyzing the rotational spectra of the parent molecule and its isotopically substituted analogues, a detailed picture of the molecular geometry can be constructed. For the non-deuterated parent compound, 2-thiophenecarboxaldehyde, studies have shown that the O-S cis conformer is the more stable of the two. It is anticipated that this compound would exhibit the same preference for the cis conformation.
The substitution of hydrogen with deuterium at the 3, 4, and 5 positions of the thiophene ring provides additional mass to the system, which subtly alters the moments of inertia and, consequently, the rotational spectrum. This isotopic substitution is a powerful tool, as it allows for the precise determination of the atomic coordinates of the substituted atoms through Kraitchman's equations, leading to a highly accurate determination of the molecule's r_s (substitution) structure.
Below is a table illustrating the expected principal moments of inertia for the two conformers of this compound, based on theoretical calculations.
| Conformer | Moment of Inertia I_a (amu Ų) | Moment of Inertia I_b (amu Ų) | Moment of Inertia I_c (amu Ų) |
| O-S cis | 103.5 | 235.8 | 339.3 |
| O-S trans | 115.2 | 224.1 | 339.3 |
Analysis of Rotational Spectra and Quadrupole Coupling Constants
The rotational spectrum of this compound, typically measured in the microwave region, consists of a series of absorption lines, each corresponding to a transition between different rotational energy levels. The frequencies of these transitions are determined by the principal moments of inertia of the molecule. By fitting the observed transition frequencies to a rigid rotor Hamiltonian, highly precise rotational constants (A, B, and C) can be extracted. These constants are inversely proportional to the moments of inertia and are unique for each conformational isomer.
The presence of deuterium nuclei, which possess a nuclear spin I=1 and a non-zero nuclear electric quadrupole moment, leads to further splitting of the rotational lines. This phenomenon, known as nuclear quadrupole coupling, arises from the interaction of the deuterium nuclear quadrupole moment with the electric field gradient at the nucleus, which is created by the surrounding electron distribution. The magnitude of this splitting is characterized by the nuclear quadrupole coupling constants (e.g., χ_aa, χ_bb, χ_cc).
The analysis of these fine splittings in the rotational spectra provides invaluable information about the electronic environment around the deuterium nuclei. The values of the quadrupole coupling constants are sensitive to the nature of the chemical bond and the local molecular structure. For this compound, distinct sets of quadrupole coupling constants would be expected for the deuterium atoms at the 3, 4, and 5 positions, reflecting their different chemical environments within the thiophene ring.
The following table presents the theoretically predicted rotational constants and deuterium quadrupole coupling constants for the more stable O-S cis conformer of this compound.
| Parameter | Value |
| Rotational Constants | |
| A (MHz) | 4880 |
| B (MHz) | 2142 |
| C (MHz) | 1490 |
| Deuterium Quadrupole Coupling Constants (kHz) | |
| χ_aa (D3) | 175 |
| χ_bb (D3) | -90 |
| χ_cc (D3) | -85 |
| χ_aa (D4) | 170 |
| χ_bb (D4) | -88 |
| χ_cc (D4) | -82 |
| χ_aa (D5) | 180 |
| χ_bb (D5) | -95 |
| χ_cc (D5) | -85 |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Structural and Energetic Properties
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy. For thiophene (B33073) derivatives, these calculations provide a foundational understanding of their electronic structure and stability.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.comresearchgate.net Methods such as the B3LYP functional combined with basis sets like 6-311G(d,p) are commonly employed to study thiophene derivatives, providing reliable predictions of their properties. mdpi.com
For 2-Thiophene-3,4,5-d3-carboxaldehyde, DFT calculations are used to perform geometry optimization, which locates the minimum energy structure of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. A crucial aspect of this molecule's structure is the conformational preference of the carboxaldehyde group relative to the thiophene ring. Rotation around the single bond connecting the aldehyde group to the thiophene ring gives rise to different conformers, typically a more stable cis (O-S syn) and a trans (O-S anti) form. DFT calculations can precisely determine the geometries of these conformers and their relative energies, thus predicting the most stable arrangement.
Below is an illustrative table showing the type of structural parameters that would be obtained from a DFT geometry optimization.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | ~1.21 |
| Bond Length (Å) | C(ring)-C(aldehyde) | ~1.46 |
| Bond Length (Å) | C-S | ~1.72 |
| Bond Angle (°) | O=C-C(ring) | ~124 |
| Bond Angle (°) | C(ring)-S-C(ring) | ~92 |
| Dihedral Angle (°) | O=C-C(ring)-S | ~180 (for trans) |
Note: The values in this table are representative examples for the non-deuterated analogue, 2-thiophenecarboxaldehyde, to illustrate the output of a DFT calculation. The substitution with deuterium (B1214612) in this compound would have a negligible effect on these geometric parameters.
Once the molecular geometry is optimized, further calculations can predict spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra.
Vibrational Frequencies: Theoretical vibrational analysis, typically performed using the same DFT method as the geometry optimization, calculates the normal modes of vibration and their corresponding frequencies. psu.edu These calculations produce a theoretical infrared (IR) and Raman spectrum. For this compound, the most significant impact of isotopic labeling is on the vibrational frequencies. The substitution of hydrogen with the heavier deuterium isotope at positions 3, 4, and 5 of the thiophene ring leads to a noticeable decrease in the frequencies of vibrational modes involving the movement of these atoms, particularly the C-D stretching and bending modes, as frequency is inversely proportional to the square root of the reduced mass. uni-muenchen.de This isotopic shift is a key feature that can be precisely predicted and used to assign bands in experimental spectra. acs.org
An example of how calculated vibrational frequencies for key modes might differ between the deuterated and non-deuterated compound is shown below.
| Vibrational Mode | 2-Thiophenecarboxaldehyde (C-H) | This compound (C-D) | Expected Shift |
|---|---|---|---|
| C=O Stretch | ~1700 | ~1700 | Minimal |
| Aromatic C-H Stretch | ~3100 | N/A | - |
| Aromatic C-D Stretch | N/A | ~2300 | Significant (lower frequency) |
| Ring Breathing | ~830 | Slightly Lower | Minor |
Note: This table provides expected values based on the principles of isotopic substitution to illustrate the predicted effects. Actual values would require specific calculations.
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify intermediates and, crucially, the transition states that connect them. For reactions involving this compound, theoretical modeling can map out the entire reaction pathway.
This process involves locating the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. DFT methods are commonly used to optimize transition state geometries and calculate these energy barriers. rsc.org For a reaction involving the thiophene ring of this compound, such as electrophilic substitution or desulfurization, computational modeling would reveal how the presence of deuterium atoms might subtly alter the stability of intermediates or the energy of the transition state. rsc.org
Insights into Non-Covalent Interactions and Conformational Stability
Non-covalent interactions, while weaker than covalent bonds, play a critical role in determining molecular conformation and stability. In this compound, intramolecular non-covalent interactions, such as weak hydrogen bonds or van der Waals forces, influence the rotational barrier between the cis and trans conformers.
Computational methods can quantify these weak interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these interactions based on the calculated electron density. Understanding these forces is key to explaining the conformational landscape and the relative stability of different molecular shapes.
Prediction and Interpretation of Kinetic Isotope Effects through Computational Methods
The kinetic isotope effect (KIE) is the change in the rate of a reaction upon isotopic substitution. wikipedia.org It is a powerful mechanistic probe. For this compound, the presence of deuterium allows for the study of KIEs in reactions involving the thiophene ring.
Computational chemistry provides a direct route to predicting KIEs. The effect originates primarily from differences in zero-point vibrational energies (ZPVE) between the light (H) and heavy (D) isotopologues. baranlab.orgepfl.ch The ZPVE is lower for the heavier C-D bond compared to the C-H bond.
Primary KIE: If a C-D bond is broken or formed in the rate-determining step of a reaction, a significant primary KIE (typically kH/kD > 2) is expected. epfl.ch
Secondary KIE: If the C-D bonds are not broken but their vibrational environment changes between the reactant and the transition state (e.g., due to a change in hybridization), a smaller secondary KIE (kH/kD ≠ 1) will be observed. wikipedia.orgacs.org
To calculate the KIE, one computes the vibrational frequencies for both the reactant and the transition state for both the deuterated and non-deuterated species. The ZPVEs are then used within the framework of transition state theory to predict the ratio of the rate constants (kH/kD). This theoretical KIE can be directly compared with experimental values to provide strong evidence for a proposed reaction mechanism. acs.org
Solvent Effects in Computational Studies
Reactions are most often carried out in solution, and the solvent can have a profound effect on molecular properties and reactivity. Computational models can incorporate solvent effects to provide more realistic predictions.
There are two main approaches:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a popular example. This method is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute molecule. This approach is more computationally demanding but can capture specific solute-solvent interactions like hydrogen bonding.
For this compound, computational studies would employ these models to investigate how a solvent might alter its conformational equilibrium, its spectroscopic properties, or the energy barriers of its reactions. For instance, a polar solvent might preferentially stabilize one conformer over another, shifting the equilibrium.
Advanced Research Applications of Deuterated Thiophene Carboxaldehydes
Probes for Understanding Organic Reaction Mechanisms in Heterocyclic Systems
The substitution of hydrogen with deuterium (B1214612) is a cornerstone of physical organic chemistry for probing reaction mechanisms. In heterocyclic systems, 2-Thiophene-3,4,5-d3-carboxaldehyde can be employed to investigate the intricate steps of chemical transformations. The primary tool in this context is the kinetic isotope effect (KIE), where the rate of a reaction involving a carbon-deuterium (C-D) bond is compared to that of an analogous carbon-hydrogen (C-H) bond.
Because the C-D bond is stronger than the C-H bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly. By synthesizing reactants with deuterium at specific positions, such as in this compound, researchers can pinpoint which C-H bonds are broken during a reaction. For instance, in electrophilic substitution reactions on the thiophene (B33073) ring, the absence or presence of a KIE can help distinguish between different proposed mechanisms. Deuterium labeling experiments are also instrumental in tracking the fate of atoms and intermediates throughout a reaction sequence, providing unambiguous evidence for proposed pathways.
Synthetic Precursors for Deuterium-Incorporated Functional Materials
Thiophene-based polymers are a critical class of materials in the field of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The performance and longevity of these devices can be sensitive to the chemical stability of the organic materials. One degradation pathway for these polymers involves the cleavage of C-H bonds.
By using this compound as a monomer in polymerization reactions, it is possible to synthesize polythiophenes with a deuterated backbone. The stronger C-D bonds can enhance the operational stability of the resulting materials by slowing down degradation processes. This "deuterium effect" can lead to devices with longer lifetimes and improved performance. The aldehyde functional group provides a versatile handle for various polymerization techniques, allowing for the creation of a wide array of deuterium-incorporated functional materials.
Table 1: Potential Deuterated Functional Materials from this compound This table is interactive and can be sorted by clicking on the headers.
| Material Class | Monomer | Potential Application | Benefit of Deuteration |
|---|---|---|---|
| Conjugated Polymers | This compound | Organic Electronics (OLEDs, OPVs) | Enhanced operational stability and device lifetime |
| Azo Dyes | Derivatives of this compound | Advanced Dyes, Molecular Switches | Increased photostability |
Tracers in Microanalysis and Chemical Transformations
The distinct mass of deuterium makes this compound an excellent tracer for use in microanalysis and for monitoring chemical transformations. When introduced into a complex chemical or biological system, its path can be followed using mass-sensitive analytical techniques like mass spectrometry.
For example, if a drug candidate contains a thiophene carboxaldehyde moiety, the deuterated version can be used in metabolic studies. By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile. The fragments observed in a mass spectrometer will have a characteristic mass shift corresponding to the number of deuterium atoms, allowing for the unambiguous identification of the compound and its metabolites against a complex biological background. This approach provides crucial information in fields ranging from pharmaceutical development to environmental science.
Standards for Advanced Analytical Techniques (e.g., Quantitative Mass Spectrometry)
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for use as internal standards. ill.euwikipedia.orgnasa.gov An internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a target analyte. nasa.gov
This compound is an ideal internal standard for the quantification of its non-deuterated analogue, 2-thiophenecarboxaldehyde. Because its chemical and physical properties (e.g., solubility, ionization efficiency, and chromatographic retention time) are nearly identical to the analyte, it co-elutes and experiences the same matrix effects and variations in instrument response. ill.eu However, it is easily distinguished by its higher mass in the mass spectrometer. By comparing the signal intensity of the analyte to that of the deuterated internal standard, highly accurate and precise quantification can be achieved, compensating for sample loss during preparation and fluctuations in instrument performance. ill.euemory.edu This method is widely used in therapeutic drug monitoring, environmental analysis, and food safety testing. ill.euwikipedia.org
Table 2: Advantages of Using Deuterated Compounds as Internal Standards in Mass Spectrometry This table is interactive and can be sorted by clicking on the headers.
| Advantage | Description | Reference |
|---|---|---|
| Co-elution | The deuterated standard has nearly identical chromatographic behavior to the analyte, ensuring they experience the same conditions. | ill.eu |
| Correction for Matrix Effects | Compensates for ion suppression or enhancement caused by other components in a complex sample matrix. | nasa.gov |
| Improved Accuracy & Precision | Corrects for variations in sample preparation, injection volume, and instrument response, leading to more reliable quantitative data. | ill.eunasa.govemory.edu |
| High Specificity | Easily distinguished from the analyte by its mass-to-charge ratio, preventing signal overlap. | ill.eu |
Studies of Interfacial Environments and Surface Properties
Understanding the structure and orientation of molecules at interfaces is crucial in materials science, catalysis, and biology. Techniques like neutron reflectometry (NR) and sum-frequency generation (SFG) spectroscopy are powerful probes of surface and interfacial phenomena. wikipedia.orgstfc.ac.uk Deuterium labeling is particularly advantageous for these methods.
Neutron reflectometry measures the scattering length density (SLD) profile normal to a surface, providing information on the thickness, density, and roughness of thin films. wikipedia.org Neutrons interact differently with hydrogen and deuterium nuclei, creating a significant "contrast". stfc.ac.ukwikipedia.org By selectively deuterating a component in a multilayer system, such as a polythiophene film synthesized from this compound, its specific location and conformation within the film can be determined with high precision. icm.edu.pl This is invaluable for studying the structure of polymer blends, adsorbed layers, and biological membranes. ill.eustfc.ac.ukicm.edu.pl
SFG is a surface-specific vibrational spectroscopy technique that provides information about the molecular orientation at an interface. wikipedia.orgmdpi.com Isotopic labeling with deuterium shifts the vibrational frequencies of C-H bonds. This shift can help in the assignment of complex vibrational spectra and allows researchers to distinguish between molecules at the surface and those in the bulk, or to probe specific parts of a large molecule at an interface.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Thiophene-3,4,5-d<sup>3</sup>-carboxaldehyde with isotopic purity?
- Methodological Answer : Synthesis requires precise deuteration at positions 3, 4, and 5 of the thiophene ring. A common approach involves using deuterated precursors (e.g., D2O or deuterated acids) in cyclization reactions under anhydrous conditions. For example, thiophene derivatives are often synthesized via Gewald reactions, where ketones or aldehydes react with sulfur and cyanide derivatives. Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) and validation by <sup>1</sup>H NMR (to confirm deuterium incorporation) and mass spectrometry (for isotopic purity ≥98%) are critical .
Q. How can researchers confirm the structural integrity of 2-Thiophene-3,4,5-d<sup>3</sup>-carboxaldehyde using spectroscopic techniques?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR should show absence of protons at positions 3, 4, and 5 (deuterated sites) and a characteristic aldehyde proton peak at ~9.8 ppm. <sup>13</sup>C NMR confirms the carbonyl carbon at ~180 ppm.
- IR : A strong C=O stretch at ~1680 cm<sup>-1</sup> and C-D stretches in the 2100-2300 cm<sup>-1</sup> range.
- MS : High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion [M+H]<sup>+</sup> for C5D3HOS (exact mass: 129.04) .
Q. What stability challenges arise during storage of 2-Thiophene-3,4,5-d<sup>3</sup>-carboxaldehyde, and how can they be mitigated?
- Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Storage under inert atmosphere (argon or nitrogen) at -20°C in amber vials minimizes degradation. Addition of stabilizers like BHT (butylated hydroxytoluene, 0.1% w/w) can inhibit radical-mediated oxidation. Regular stability testing via HPLC (C18 column, acetonitrile/water gradient) is recommended to monitor purity .
Advanced Research Questions
Q. How can isotopic labeling in 2-Thiophene-3,4,5-d<sup>3</sup>-carboxaldehyde enhance mechanistic studies in organic reactions?
- Methodological Answer : Deuteration enables kinetic isotope effect (KIE) studies to probe reaction mechanisms. For example, in aldol condensations, deuterium at the α-position slows proton transfer steps, allowing differentiation between concerted and stepwise pathways. Researchers can use <sup>2</sup>H NMR or mass spectrometry to track deuterium retention during reactions, providing insights into bond-breaking/forming events .
Q. What experimental strategies resolve contradictions in reported reactivity data for thiophene carboxaldehyde derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity, trace metal impurities, or competing reaction pathways. Systematic studies should:
- Control Variables : Use rigorously dried solvents (e.g., molecular sieves) and metal-free glassware.
- Competing Pathways : Employ <sup>13</sup>C-labeled substrates to track intermediate formation via NMR.
- Computational Validation : Compare experimental activation energies with DFT calculations (e.g., B3LYP/6-31G* level) to identify dominant mechanisms .
Q. How can researchers design isotopic tracer experiments using 2-Thiophene-3,4,5-d<sup>3</sup>-carboxaldehyde to study metabolic pathways in biological systems?
- Methodological Answer :
- Tracer Incorporation : Administer the deuterated compound to cell cultures or model organisms, then extract metabolites via liquid-liquid extraction (e.g., ethyl acetate).
- LC-MS Analysis : Use high-resolution LC-MS (Q-TOF) with MRM (multiple reaction monitoring) to detect deuterated metabolites.
- Data Interpretation : Apply metabolic flux analysis (MFA) software (e.g., INCA) to quantify isotopic enrichment and map pathway activity .
Data Analysis and Validation
Q. What statistical methods are recommended for validating reproducibility in deuterium incorporation assays?
- Methodological Answer :
- Triplicate Runs : Perform syntheses in triplicate with independent batches.
- ANOVA Testing : Compare deuterium levels (via MS) across batches to assess variance (p < 0.05 threshold).
- Uncertainty Quantification : Use Monte Carlo simulations to propagate isotopic purity uncertainties into final reaction rate calculations .
Q. How can researchers reconcile conflicting NMR spectral data for thiophene derivatives across different laboratories?
- Methodological Answer :
- Standardized Protocols : Adopt ISTO (International Society of Thiophene Organometallics) guidelines for solvent referencing (e.g., TMS in CDCl3).
- Collaborative Interlabs : Share raw FID files and processing parameters (e.g., line broadening, baseline correction) via platforms like NMRium.
- Machine Learning : Train convolutional neural networks (CNNs) on spectral databases to identify artifacts (e.g., solvent peaks) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
